4-Bromo-2-iodo-5-(trifluoromethyl)aniline
Overview
Description
“4-Bromo-2-iodo-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 868692-81-3 and Linear Formula: C7H4BrF3IN . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is solid or liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-iodo-5-(trifluoromethyl)aniline” can be represented by the InChI Code: 1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 . The molecular weight of the compound is 365.92 .Physical And Chemical Properties Analysis
The compound “4-Bromo-2-iodo-5-(trifluoromethyl)aniline” has a molecular weight of 365.92 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
-
Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors
- Preparation of 2,5-Dibromo-(trifluoromethyl)benzene and 5-Bromo-2-Iodo-(trifluoromethyl)benzene
- Preparation of 2,5-Dibromo-(trifluoromethyl)benzene and 5-Bromo-2-Iodo-(trifluoromethyl)benzene
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
properties
IUPAC Name |
4-bromo-2-iodo-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAKTQHZBAPCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670551 | |
Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
CAS RN |
868692-81-3 | |
Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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